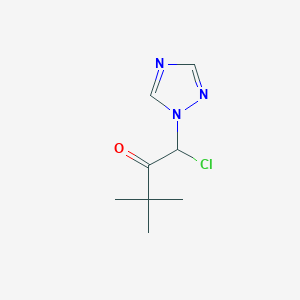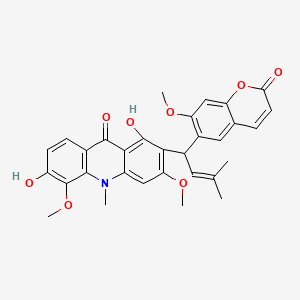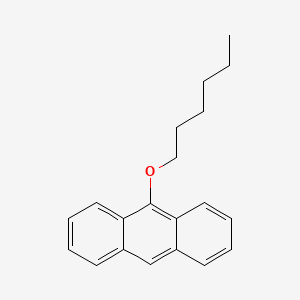
1,1'-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is an organic compound characterized by its unique structure, which includes two 2,4,5-trimethylbenzene groups connected by an ethene-1,2-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with ethene derivatives under specific conditions. One common method is the use of a condensation reaction, where the starting materials are heated in the presence of a catalyst to facilitate the formation of the ethene-1,2-diyl bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene-1,2-diyl bridge to an ethane-1,2-diyl bridge.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethane-1,2-diyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of high-performance polymers and advanced materials due to its rigid structure.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Wirkmechanismus
The mechanism by which 1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In materials science, its rigid structure contributes to the mechanical properties of polymers and composites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,4,5-trimethylbenzene): Similar structure but with an ethane-1,2-diyl bridge instead of an ethene-1,2-diyl bridge.
1,1’-(Ethene-1,2-diyl)bis(2,4,6-trimethylbenzene): Similar structure but with different methyl group positions on the benzene rings.
Uniqueness
1,1’-(Ethene-1,2-diyl)bis(2,4,5-trimethylbenzene) is unique due to the specific positioning of the methyl groups and the presence of the ethene-1,2-diyl bridge, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
113459-88-4 |
|---|---|
Molekularformel |
C20H24 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1,2,4-trimethyl-5-[2-(2,4,5-trimethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h7-12H,1-6H3 |
InChI-Schlüssel |
NEHLFMOCDWNWEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C=CC2=C(C=C(C(=C2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)

![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)



![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)


